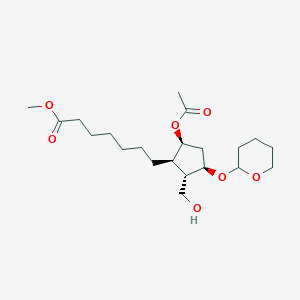

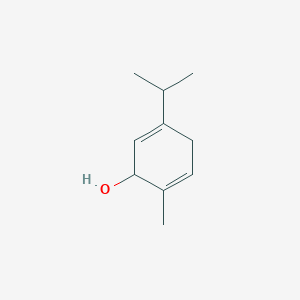

Methyl 7-((1R,2S,3R,5S)-5-acetoxy-2-(hydroxymethyl)-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopentyl)heptanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 7-((1R,2S,3R,5S)-5-acetoxy-2-(hydroxymethyl)-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopentyl)heptanoate is a useful research compound. Its molecular formula is C21H36O7 and its molecular weight is 400.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 7-((1R,2S,3R,5S)-5-acetoxy-2-(hydroxymethyl)-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopentyl)heptanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 7-((1R,2S,3R,5S)-5-acetoxy-2-(hydroxymethyl)-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopentyl)heptanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Reductive Oxa Ring Opening and Synthesis of Carbohydrate Derivatives

The reductive oxa ring opening of 7-oxabicyclo[2.2.1]heptan-2-ones has been explored for the synthesis of C-alpha-D-galactopyranosides of carbapentopyranoses. This method, involving photoinduced electron transfer, provides a pathway to 3-hydroxycyclohexanone derivatives and further to complex carbohydrate structures, highlighting its utility in synthetic organic chemistry and potential applications in the development of novel compounds with biological relevance (Cossy et al., 1995).

Transformation of D-xylose to Highly Oxygenated Cyclopentane Derivatives

The transformation of D-xylose into highly oxygenated cyclopentane derivatives showcases an intricate synthesis pathway involving Knoevenagel condensation and a series of subsequent reactions. This process culminates in the creation of enantiomerically pure compounds, demonstrating the synthetic versatility of carbohydrate starting materials and their potential in generating structurally complex molecules for scientific research (Tadano et al., 1987).

Prins-Type Cyclization of Oxonium Ions

The Prins cyclization, a key reaction in organic synthesis, has been extended to (alk-3-enyloxy)acrylates, leading to the formation of tetrahydro-2H-pyrans and tetrahydrofuran derivatives. This work not only expands the scope of the Prins cyclization but also underscores the potential of oxonium ion intermediates in constructing diverse and complex molecular architectures, relevant for the synthesis of natural products and other biologically active compounds (Fráter et al., 2004).

Stereochemistry in Grignard Reactions

The study of stereochemistry in Grignard reactions on δ-keto esters reveals the influence of solvent and reactant on the outcomes of these reactions. Such investigations provide deeper insights into reaction mechanisms and stereochemical control, essential for the synthesis of chiral molecules and the development of new methodologies in organic synthesis (Colantoni et al., 1978).

Propiedades

IUPAC Name |

methyl 7-[(1R,2S,3R,5S)-5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O7/c1-15(23)27-18-13-19(28-21-11-7-8-12-26-21)17(14-22)16(18)9-5-3-4-6-10-20(24)25-2/h16-19,21-22H,3-14H2,1-2H3/t16-,17-,18+,19-,21?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTFOYZKHZOLPE-AVPDHNOJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(C(C1CCCCCCC(=O)OC)CO)OC2CCCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@H]([C@@H]([C@H]1CCCCCCC(=O)OC)CO)OC2CCCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628368 |

Source

|

| Record name | Methyl 7-{(1R,2S,3R,5S)-5-(acetyloxy)-2-(hydroxymethyl)-3-[(oxan-2-yl)oxy]cyclopentyl}heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 7-[(1R,2S,3R,5S)-5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate | |

CAS RN |

61302-47-4 |

Source

|

| Record name | Methyl 7-{(1R,2S,3R,5S)-5-(acetyloxy)-2-(hydroxymethyl)-3-[(oxan-2-yl)oxy]cyclopentyl}heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

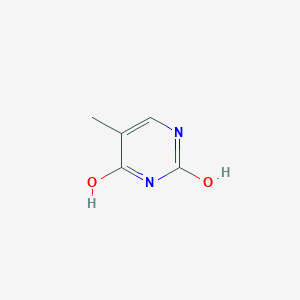

![6-[(3-Chloropropyl)amino]-1,3-dimethyluracil](/img/structure/B131462.png)